Home > Products > Screening Compounds P144531 > PROTAC ER|A Y537S degrader-1
PROTAC ER|A Y537S degrader-1 -

PROTAC ER|A Y537S degrader-1

Catalog Number: EVT-12550520
CAS Number:
Molecular Formula: C46H49N5O6
Molecular Weight: 767.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC Estrogen Receptor Alpha Y537S Degrader-1 is a novel therapeutic agent designed to selectively target and degrade the mutated form of the estrogen receptor alpha, specifically the Y537S variant. This compound represents a significant advancement in the treatment of estrogen receptor-positive breast cancer, particularly in cases where traditional therapies have failed due to mutations that confer resistance.

Source and Classification

PROTAC Estrogen Receptor Alpha Y537S Degrader-1 is classified as a proteolysis-targeting chimera (PROTAC), a class of heterobifunctional small molecules that facilitate targeted protein degradation through the ubiquitin-proteasome system. The development of this compound is rooted in the need for more effective treatments for patients with breast cancer harboring specific mutations in the estrogen receptor gene (ESR1), which are prevalent in advanced stages of the disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC Estrogen Receptor Alpha Y537S Degrader-1 involves several key steps:

  1. Designing the Compound: The compound is composed of three main components:
    • A ligand binding domain that specifically interacts with the estrogen receptor.
    • A linker that connects the ligand to an E3 ubiquitin ligase binding moiety.
    • An E3 ligase binding group, typically derived from known ligands like lenalidomide, which recruits the cellular machinery necessary for degradation.
  2. Chemical Synthesis: The synthesis employs standard organic chemistry techniques, including coupling reactions to join the components, purification methods such as chromatography, and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .
  3. Optimization: Medicinal chemistry strategies are applied to enhance pharmacokinetic properties and selectivity towards the Y537S mutant form of the estrogen receptor. This includes iterative cycles of synthesis and biological testing to refine efficacy and reduce off-target effects .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC Estrogen Receptor Alpha Y537S Degrader-1 can be characterized by its three-dimensional conformation, which allows for effective binding to both the estrogen receptor and E3 ligase.

  • Molecular Formula: The exact molecular formula is typically determined during synthesis but generally consists of carbon, hydrogen, nitrogen, and oxygen atoms.
  • Key Features:
    • The ligand binding domain exhibits high affinity for the estrogen receptor's ligand-binding pocket.
    • The linker length and flexibility are optimized to facilitate proximity between the target protein and E3 ligase.
    • The E3 ligase component is crucial for recruiting ubiquitin machinery for degradation.

Data on molecular weight, melting point, solubility, and other physicochemical properties are critical for understanding its behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction facilitated by PROTAC Estrogen Receptor Alpha Y537S Degrader-1 involves:

  1. Binding: The compound binds to both the target estrogen receptor (specifically the Y537S variant) and an E3 ubiquitin ligase (such as cereblon).
  2. Ubiquitination: This binding promotes ubiquitination of the estrogen receptor, marking it for degradation by the proteasome.
  3. Degradation: Once tagged, the receptor is recognized by the proteasome, leading to its degradation into small peptides.

This mechanism effectively reduces levels of dysfunctional estrogen receptors that contribute to cancer progression .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC Estrogen Receptor Alpha Y537S Degrader-1 can be summarized as follows:

  • Target Engagement: The compound binds selectively to the mutated form of the estrogen receptor, ensuring specificity in targeting cancerous cells.
  • Recruitment of E3 Ligase: By simultaneously binding an E3 ligase, it facilitates a ternary complex formation (the PROTAC, E3 ligase, and target protein).
  • Induction of Proteasomal Degradation: This complex leads to ubiquitination of the target protein, followed by its recognition and degradation by the proteasome.

Data from preclinical studies indicate that this mechanism results in over 90% degradation of mutant receptors within hours of treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC Estrogen Receptor Alpha Y537S Degrader-1 include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in aqueous environments may vary based on formulation.
  • Stability: Stability under physiological conditions is critical; studies assess its half-life and metabolic stability.

Chemical properties include:

  • Molecular Weight: Specific values depend on structural modifications made during synthesis.
  • pKa Values: Important for understanding ionization at physiological pH levels.

Characterization through techniques such as high-performance liquid chromatography (HPLC) ensures consistency across batches .

Applications

Scientific Uses

PROTAC Estrogen Receptor Alpha Y537S Degrader-1 has significant potential applications in:

  1. Cancer Therapy: Specifically designed for treating patients with breast cancer harboring ESR1 mutations that confer resistance to standard therapies.
  2. Research Tool: Can be utilized in research settings to study estrogen receptor biology and mechanisms underlying resistance in cancer therapies.
  3. Drug Development Pipeline: As part of ongoing clinical trials evaluating its efficacy against advanced breast cancer, it represents a promising candidate for future therapeutic strategies targeting similar mutations across various cancers .

Properties

Product Name

PROTAC ER|A Y537S degrader-1

IUPAC Name

3-[4-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-8-oxo-6H-[1,3]dioxolo[4,5-e]isoindol-7-yl]piperidine-2,6-dione

Molecular Formula

C46H49N5O6

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1

InChI Key

RDRZVFBEEZKQOM-GAMGIVGNSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.